molecular formula C15H16FNO2S B275393 4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide

4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide

Cat. No. B275393
M. Wt: 293.4 g/mol
InChI Key: PMCFTBJKJQHTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound that is used in scientific research for its unique properties. This compound is synthesized using a specific method, and its mechanism of action is well understood. In

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide involves binding to the active site of specific enzymes, thereby inhibiting their activity. This compound has a high affinity for carbonic anhydrases, which are enzymes involved in the regulation of acid-base balance in the body. By inhibiting these enzymes, 4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide can alter the pH of cells and disrupt cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide are well documented. Inhibition of carbonic anhydrases can lead to increased levels of carbon dioxide in the body, resulting in acidosis. This compound has also been shown to inhibit the growth of certain cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrases, making it a useful tool for studying these enzymes. Additionally, this compound is relatively stable and easy to handle in the lab. However, one limitation of using 4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide is that it may not be selective for specific carbonic anhydrase isoforms, making it difficult to study the activity of individual isoforms.

Future Directions

There are several future directions for research involving 4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide. One area of interest is the development of more selective inhibitors of specific carbonic anhydrase isoforms. Additionally, this compound may have potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to fully understand the biochemical and physiological effects of 4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with N-(4-methylbenzyl)amine. This reaction takes place in the presence of a base, typically triethylamine. The resulting product is a white crystalline solid that is purified through recrystallization.

Scientific Research Applications

4-fluoro-3-methyl-N-(4-methylbenzyl)benzenesulfonamide is used in scientific research as a tool to study the activity of specific proteins and enzymes. This compound is a potent inhibitor of certain enzymes, including carbonic anhydrases, which are involved in many physiological processes. By inhibiting these enzymes, researchers can better understand their role in disease states and develop new therapeutic strategies.

properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

4-fluoro-3-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-11-3-5-13(6-4-11)10-17-20(18,19)14-7-8-15(16)12(2)9-14/h3-9,17H,10H2,1-2H3

InChI Key

PMCFTBJKJQHTNE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.